
4-Bromo-1-methyl-1H-imidazole
Overview
Description
4-Bromo-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H5BrN2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
4-Bromo-1-methyl-1H-imidazole is a heterocyclic compound that is part of the imidazole family . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazoles in general are known to interact with various biological targets due to their versatile chemical structure . They can form bonds during their formation, which can influence their interaction with targets .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Imidazoles are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Derivatives of imidazoles have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is generally recommended to handle and store such compounds in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include 4-azido-1-methyl-1H-imidazole, 4-thiocyanato-1-methyl-1H-imidazole, and various 4-substituted imidazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 4-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methyl-1H-imidazole under controlled conditions. Common methods include:
- Bromination Reaction : Using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing pharmaceutical compounds. Its structure allows for effective binding to enzyme active sites, making it a candidate for:
- Enzyme Inhibition : It has been explored for its potential to inhibit various enzymes, which is vital in drug design.
Biological Studies
The compound is utilized in synthesizing biologically active molecules aimed at understanding cellular processes. Notable applications include:
- Neurotransmitter Release Studies : Research indicates that it can enhance dopamine release in neurons, suggesting implications for neurological disorders.
Materials Science
In materials science, this compound is investigated for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows the creation of materials that exhibit desired characteristics.
Case Study 1: Neurotransmitter Release
A study demonstrated that this compound significantly increased dopamine release in cultured neurons. This effect was linked to enhanced calcium influx through voltage-gated calcium channels, indicating its potential role in treating neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
Research assessed the antimicrobial activity of this compound against various bacterial strains. Results showed comparable efficacy to established antibiotics, with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: This makes it a valuable compound in various fields of research and industry .
Biological Activity
4-Bromo-1-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
This compound is characterized by the molecular formula and a molecular weight of 161. The synthesis typically involves bromination of N-methylimidazole, followed by purification processes to yield the desired product with high purity levels (≥ 95%) .
Key Properties:
Property | Value |
---|---|
Boiling Point | 91°C to 93°C (0.1 hPa) |
Flash Point | >110°C |
Purity | 95% min (GC) |
Hazard Categories | Eye irritation, Skin corrosion, Respiratory irritation |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and antitumor agent.
Antibacterial Activity
Research has demonstrated that derivatives of imidazole, including this compound, exhibit significant antibacterial properties. For instance, Jain et al. synthesized related compounds and tested their efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing promising antimicrobial activity .
Table: Antibacterial Efficacy of Imidazole Derivatives
Antitumor Activity
In addition to its antibacterial properties, this compound has been investigated for its antitumor effects. Studies have indicated that imidazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, certain derivatives have shown effectiveness against breast cancer cells by modulating signaling pathways related to cell proliferation .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of imidazole derivatives, including this compound. The study reported that these compounds inhibited the growth of human cancer cell lines in vitro, with IC50 values indicating significant potency .
Case Study 2: In Vivo Studies
Another investigation focused on the pharmacokinetics and bioavailability of imidazole derivatives in animal models. The results showed that these compounds could effectively target tumors while exhibiting minimal systemic toxicity, suggesting their potential for further development as targeted cancer therapies .
Properties
IUPAC Name |
4-bromo-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTSLMMLLXTNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361579 | |
Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25676-75-9 | |
Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-1-methyl-1H-imidazole in organic synthesis, particularly in the context of the provided research papers?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of biologically relevant molecules. Both research papers utilize this compound as a common starting point for creating more complex imidazole derivatives.
- In the first paper [], this compound undergoes a key transformation where the bromine atom is replaced by an arylthio group. This step is essential for constructing the 5-arylthio-3-methyl-L-histidine derivatives, which serve as models for the starfish alkaloid imbricatine.
- The second paper [] employs this compound in a palladium-catalyzed Suzuki-type reaction. This reaction enables the introduction of a second aryl group at the 4-position of the imidazole ring, ultimately leading to the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles. These diaryl imidazoles are structurally similar to combretastatin A-4 and exhibit promising antitumor activity.
Q2: How does the reactivity of this compound contribute to its utility in synthesizing diverse imidazole derivatives?
A2: The presence of bromine at the 4-position of the imidazole ring in this compound imparts valuable reactivity to this compound.
- The bromine atom acts as a leaving group, facilitating various substitution reactions. This is evident in the first paper [] where it is replaced by an arylthio group, highlighting its susceptibility to nucleophilic attack.
- Additionally, as demonstrated in the second paper [], the bromine atom allows for palladium-catalyzed cross-coupling reactions, like the Suzuki reaction. This enables the introduction of aryl groups, broadening the scope of accessible imidazole derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.